BenchChemオンラインストアへようこそ!

N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel

Pharmaceutical Analysis Impurity Profiling Quality Control

This ISO 17034 CRM is analytically specific to EP Impurity Q, essential for GMP batch release and stability testing per EP monograph. Substitution invalidates regulatory results. It is required for HPLC/UHPLC/LC-MS method validation (ICH Q2(R1)) and ANDA submissions, with a unique (3E)-hex-3-enoyl MS/MS pattern for degradation studies.

Molecular Formula C₄₆H₅₅NO₁₄
Molecular Weight 845.93
CAS No. 502626-06-4
Cat. No. B1144561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel
CAS502626-06-4
Synonyms(αR,βS)-α-Hydroxy-β-[[(2E)-1-oxo-2-hexen-1-yl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-
Molecular FormulaC₄₆H₅₅NO₁₄
Molecular Weight845.93
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel (CAS 502626-06-4): Paclitaxel EP Impurity Q for Pharmaceutical Quality Control and Analytical Method Development


N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel (CAS 502626-06-4) is a chemically defined taxane diterpenoid derivative [1]. It is formally recognized as Paclitaxel EP Impurity Q, a process-related degradation product of the antineoplastic agent paclitaxel, characterized by the loss of the C-terminal N-benzoyl group and introduction of a (3E)-hex-3-enoyl moiety with concomitant 3″,4″-dehydration [2]. This compound is supplied as a certified reference material (CRM) under ISO 17034 accreditation for analytical method development, validation, and quality control applications in pharmaceutical manufacturing .

Why N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel Cannot Be Substituted by Generic Paclitaxel or Other Impurity Standards


Generic substitution with paclitaxel, docetaxel, or other taxane impurities is analytically invalid. This compound is a specific, stereochemically defined degradation product (Paclitaxel EP Impurity Q) with distinct chromatographic retention, UV absorbance, and mass fragmentation patterns relative to paclitaxel and other EP-specified impurities [1]. In regulated pharmaceutical quality control, accurate identification and quantification of this exact impurity is required for batch release and stability testing. Substituting an alternative impurity standard compromises method accuracy and regulatory compliance, as the European Pharmacopoeia (EP) monograph mandates the use of this specific compound as the reference for Impurity Q [2].

Quantitative Evidence for N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel: Analytical Differentiation from Paclitaxel and Process Control Utility


Structural and Molecular Weight Differentiation from Paclitaxel Confirms Identity for Impurity Q

The compound's molecular formula is C₄₆H₅₅NO₁₄ with a molecular weight of 845.93 g/mol . This represents a structural modification from paclitaxel (C₄₇H₅₁NO₁₄, MW 853.91 g/mol) involving the replacement of the N-benzoyl group with an N-[(3E)-hex-3-enoyl] group and concurrent 3″,4″-dehydration [1]. These specific changes produce a chromatographic retention shift and unique MS/MS fragmentation pattern that distinguish this impurity from paclitaxel and other related impurities [2].

Pharmaceutical Analysis Impurity Profiling Quality Control

Certified Reference Material (TraceCERT®) Grade with ISO 17034 Accreditation Ensures Metrological Traceability for Quantitative Analysis

The compound is available as a certified reference material (CRM) under the TraceCERT® product line, manufactured and certified in accordance with ISO/IEC 17025 and ISO 17034 . The certified content value is established by quantitative NMR (qNMR) and is traceable to primary material from a National Metrology Institute (NMI, e.g., NIST or NMIJ) . This level of certification is not universally available for all paclitaxel impurity standards; many commercial offerings are provided at lower purity grades (e.g., 95-98% HPLC) without full metrological traceability .

Analytical Chemistry Reference Standards Method Validation

Chromatographic Resolution Challenge: Altered Polarity and Retention vs. Paclitaxel Necessitates Orthogonal Analytical Methods

The compound exhibits altered polarity relative to paclitaxel due to the loss of the benzoyl group and introduction of the hexenoyl moiety with a double bond [1]. This can challenge resolution in standard reversed-phase HPLC methods and may require orthogonal analytical approaches (e.g., UHPLC with CAD detection or LC-MS/MS) for accurate quantitation [2].

Chromatography HPLC Method Development Impurity Separation

Procurement-Driven Application Scenarios for N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel (Paclitaxel EP Impurity Q)


Regulatory QC Batch Release Testing for Paclitaxel API and Drug Product

Procurement of this CRM-grade standard is required for quality control laboratories performing batch release testing of paclitaxel active pharmaceutical ingredient (API) or finished drug product. The European Pharmacopoeia monograph for paclitaxel mandates the identification and quantification of specified impurities, including Impurity Q, using the corresponding reference standard [1]. Use of a non-certified or alternative standard invalidates the analytical result under GMP conditions.

Analytical Method Development and Validation (AMV) for ANDA Submissions

This compound is essential for developing and validating HPLC, UHPLC, or LC-MS methods intended for Abbreviated New Drug Application (ANDA) submissions [2]. Its use as a system suitability standard and for spiking recovery experiments demonstrates method specificity, accuracy, and linearity for Impurity Q as required by ICH Q2(R1).

Forced Degradation Studies and Stability-Indicating Method Establishment

As a characterized degradation product (3″,4″-dehydro impurity), this compound serves as a marker in forced degradation studies (thermal, oxidative, photolytic) to assess paclitaxel stability and identify potential degradation pathways [3]. Its availability as a defined standard enables accurate quantitation of degradation levels in stability samples.

Mass Spectrometry Method Optimization and MS/MS Spectral Library Construction

The unique MS/MS fragmentation pattern arising from the (3E)-hex-3-enoyl moiety differentiates this impurity from other paclitaxel-related substances . Procurement of the pure standard is necessary for optimizing LC-MS/MS multiple reaction monitoring (MRM) transitions and building spectral libraries for impurity identification in complex matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.